GP2 vs. E75: Comparable Cytotoxic T Lymphocyte Activity In Vitro
GP2-stimulated CD8+ T cells demonstrated comparable in vitro lysis of HER2/neu+ tumor targets when compared directly to the well-characterized HER2/neu peptide E75 [1].
| Evidence Dimension | CD8+ T cell-mediated lysis of HER2/neu+ targets |
|---|---|
| Target Compound Data | 43.8 +/- 5.2% |
| Comparator Or Baseline | E75 peptide: 44.2 +/- 5.7% |
| Quantified Difference | P = 0.87 (no statistically significant difference) |
| Conditions | In vitro chromium release assay using CTLs stimulated with either GP2 or E75 peptide. |
Why This Matters
This confirms GP2's utility as a functional CD8+ T-cell epitope that is not inferior to the extensively studied E75 peptide in standard in vitro assays, validating its selection for vaccine development.
- [1] Mittendorf EA, et al. Evaluation of the HER2/neu-derived peptide GP2 for use in a peptide-based breast cancer vaccine trial. Cancer. 2006 Jun 1;106(11):2309-17. View Source
